Dichloro(3,4-diaminocyclohexanol-N,N')platinum
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Overview
Description
Dichloro(3,4-diaminocyclohexanol-N,N’)platinum is a platinum-based compound known for its potential applications in various fields, including medicinal chemistry and catalysis. This compound is characterized by the presence of two chlorine atoms and a 3,4-diaminocyclohexanol ligand coordinated to a platinum center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(3,4-diaminocyclohexanol-N,N’)platinum typically involves the reaction of platinum precursors with 3,4-diaminocyclohexanol. One common method includes the reaction of potassium tetrachloroplatinate with 3,4-diaminocyclohexanol in an aqueous medium, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of Dichloro(3,4-diaminocyclohexanol-N,N’)platinum may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as efficient purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dichloro(3,4-diaminocyclohexanol-N,N’)platinum can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, phosphines, and thiols. These reactions typically occur under mild conditions with the use of solvents like dichloromethane or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the platinum center, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-coordinated platinum complexes, while reduction reactions can produce lower oxidation state platinum species .
Scientific Research Applications
Dichloro(3,4-diaminocyclohexanol-N,N’)platinum has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Dichloro(3,4-diaminocyclohexanol-N,N’)platinum involves its interaction with biological molecules. In medicinal applications, the compound can bind to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately causing cell death. The platinum center plays a crucial role in these interactions, facilitating the formation of covalent bonds with nucleophilic sites on DNA .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Oxaliplatin: Another platinum-based drug with a different ligand structure.
Carboplatin: A platinum compound with a cyclobutane dicarboxylate ligand.
Uniqueness
Dichloro(3,4-diaminocyclohexanol-N,N’)platinum is unique due to its specific ligand structure, which can influence its reactivity and biological activity. Compared to cisplatin and oxaliplatin, this compound may offer different pharmacokinetic properties and reduced side effects, making it a promising candidate for further research .
Properties
Molecular Formula |
C6H12Cl2N2OPt |
---|---|
Molecular Weight |
394.16 g/mol |
IUPAC Name |
(2-azanidyl-4-hydroxycyclohexyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C6H12N2O.2ClH.Pt/c7-5-2-1-4(9)3-6(5)8;;;/h4-9H,1-3H2;2*1H;/q-2;;;+4/p-2 |
InChI Key |
YBLVVYDOTULPMJ-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(C(CC1O)[NH-])[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
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